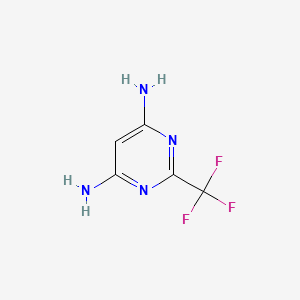

2-(三氟甲基)嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

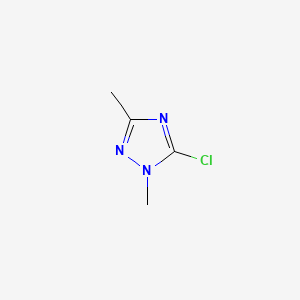

2-(Trifluoromethyl)pyrimidine-4,6-diamine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. Pyrimidine derivatives are known for their role as dihydrofolate reductase inhibitors, which are crucial in the treatment of infectious diseases and cancer . Additionally, they are used in the synthesis of polyimides, which are polymers with exceptional thermal stability, mechanical strength, and electrical properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including reductive amination, nucleophilic displacement, and cyclodehydration . For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved through reductive amination of a corresponding aldehyde with substituted indolines, followed by nucleophilic displacement reactions . Similarly, novel pyridine-containing aromatic dianhydride monomers were synthesized from nitro displacement reactions, followed by acidic hydrolysis and cyclodehydration . These methods demonstrate the versatility and complexity of synthesizing pyrimidine and pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar configuration, as seen in the pyrimidine-2,4-diamine acetone monosolvate, which has a nearly planar pyrimidine-2,4-diamine molecule . This planarity is crucial for the interaction of these molecules with biological targets and for the formation of polyimides with desirable physical properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including reactions with ketimines and amidines to form substituted pyridines and pyrimidines . These reactions are important for the diversification of the chemical structures and the potential biological activities of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of trifluoromethyl groups can significantly alter the solubility, dielectric constant, and optical transparency of polyimides derived from these compounds . These properties are essential for the application of polyimides in the electronics industry, where materials with low dielectric constants and high optical transparency are highly sought after. The thermal stability of these polymers is also noteworthy, with glass transition temperatures and decomposition temperatures indicating their suitability for high-temperature applications .

科学研究应用

聚酰亚胺合成和应用

2-(三氟甲基)嘧啶-4,6-二胺用于聚酰亚胺的合成,在其中它有助于创造具有增强性能的聚合物。在一项研究中,合成了含有三氟甲基基团的不对称和对称二胺单体,并与各种二酐聚合生成聚酰亚胺。这些聚合物在极性溶剂中表现出良好的溶解性、高热稳定性和低折射率,由于其优异的机械和热性能,使其适用于电子和航空航天工业 (Kim 等人,2013)。

增强的材料性能

另一个应用涉及含有嘧啶或吡啶部分的杂环聚酰亚胺的开发。合成这些化合物是为了研究结构-性能关系,从而产生具有优异溶解性、透明性和机械强度的材料。由于其良好的光学和机械性能,此类聚酰亚胺是柔性电子和光电器件的潜在候选材料 (Wang 等人,2015)。

化学传感和荧光

2-(三氟甲基)嘧啶-4,6-二胺衍生物也因其独特的光学性质而被探索,用作荧光化学传感器。例如,源自二胺的聚(吡啶-酰亚胺)薄膜在质子化后表现出荧光,充当检测酸的有效“关-开”荧光开关。这些材料在化学传感中具有潜在应用,突出了它们在结构应用之外的多功能性 (Wang 等人,2008)。

有机合成

该化合物用于有机合成,提供了一种合成具有侧基的新型有机可溶聚(吡啶-酰亚胺)的途径。这些材料在质子化后表现出良好的热稳定性、高介电常数和强荧光性能,表明它们在先进材料科学和工程应用中的实用性 (Liaw 等人,2007)。

催化和反应机理

此外,2-(三氟甲基)嘧啶-4,6-二胺参与催化过程和反应机理。例如,它的衍生物在路易斯酸存在下促进选择性加成反应,优化了各种嘧啶体系的合成。这证明了它在提高化学转化的效率和选择性中的作用,这对于制药和化学制造至关重要 (Richter 等人,2013)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

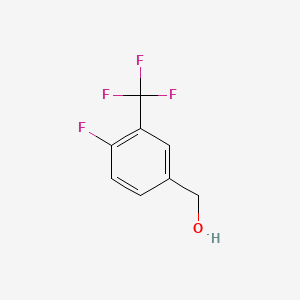

IUPAC Name |

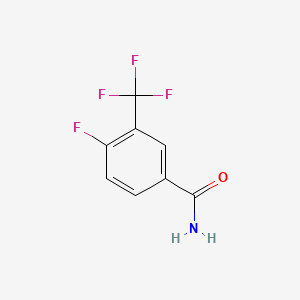

2-(trifluoromethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H,(H4,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHAREFZRGNRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288171 |

Source

|

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)pyrimidine-4,6-diamine | |

CAS RN |

672-46-8 |

Source

|

| Record name | 672-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)pyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。